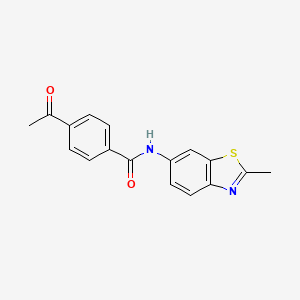

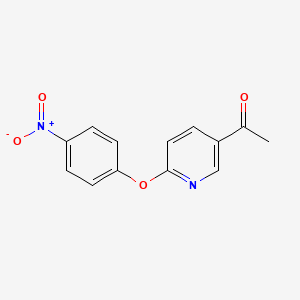

4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole have been studied for their antimicrobial, anticancer, and antidiabetic activities . The acetyl group (COCH3) and the methyl group (CH3) are common substituents in organic chemistry and can greatly influence the properties of the benzothiazole .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzothiazoles, for example, can undergo a variety of reactions, including electrophilic and nucleophilic substitutions. The acetyl and methyl groups may also influence the reactivity of the compound .Scientific Research Applications

Antitumor Activity

Synthesis and Biological Evaluation : Benzothiazole derivatives, closely related to 4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, have been synthesized and evaluated for their potent antitumor properties. These compounds show selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).

Role of Acetylation in Antitumor Activities : The antitumor activities of 2-(4-aminophenyl)benzothiazoles, which are structurally similar, have been explored. These compounds demonstrate potent and selective antitumor activity against various cancer cell lines. The mechanism of action is suspected to involve drug uptake and biotransformation in sensitive cell lines (Chua et al., 1999).

Pharmacological Evaluation : A series of 1,3-benzothiazol-2-yl benzamides, structurally related to the compound of interest, have been synthesized and evaluated for anticonvulsant, neurotoxicity, CNS depressant study, and other toxicity studies. These compounds have shown activity in various screening tests without demonstrating neurotoxicity or liver toxicity (Rana et al., 2008).

Pharmacokinetics and Tissue Distribution

- Pharmacokinetics of Related Compounds : The pharmacokinetics and metabolism of compounds structurally related to 4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, like IN-1130, have been investigated. These studies provide insights into the oral bioavailability, distribution into various organs, and metabolite identification, which are crucial for understanding the potential therapeutic applications (Kim et al., 2008).

Synthesis and Biological Activities

- Synthesis and Antimicrobial Activity : The synthesis of benzothiazole derivatives, including compounds similar to 4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, and their antimicrobial activities have been explored. These studies highlight the potential use of such compounds in treating bacterial and fungal infections (Bhusari et al., 2008).

properties

IUPAC Name |

4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-10(20)12-3-5-13(6-4-12)17(21)19-14-7-8-15-16(9-14)22-11(2)18-15/h3-9H,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIENQCFYTHWGDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)

![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)

![4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2406261.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2406262.png)

![1-(2,6-Dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2406263.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2406264.png)